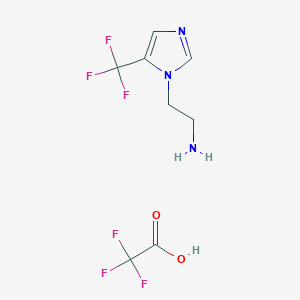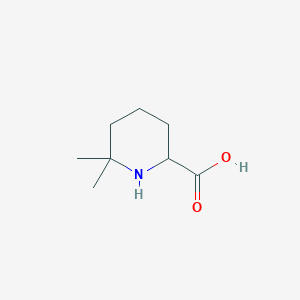
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to an ethanamine group The trifluoroacetate part of the compound is a salt formed with trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a base.
Attachment of the Ethanamine Group: The ethanamine group is attached via a nucleophilic substitution reaction.
Formation of the Trifluoroacetate Salt: The final compound is formed by reacting the amine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group.
Reduction: Reduction reactions can occur at the imidazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of imidazole N-oxides.
Reduction: Reduction can result in the formation of partially or fully reduced imidazole derivatives.
Substitution: Substitution reactions can yield various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It can modulate signaling pathways by affecting the activity of enzymes such as kinases and phosphatases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanol
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)acetic acid
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)propane
Uniqueness
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is unique due to its combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C8H9F6N3O2 |
|---|---|
Poids moléculaire |
293.17 g/mol |
Nom IUPAC |
2,2,2-trifluoroacetic acid;2-[5-(trifluoromethyl)imidazol-1-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3.C2HF3O2/c7-6(8,9)5-3-11-4-12(5)2-1-10;3-2(4,5)1(6)7/h3-4H,1-2,10H2;(H,6,7) |
Clé InChI |
OGPFJEZOJRWUAG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(C=N1)CCN)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)



![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)

